4-Chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)aniline
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Overview
Description
4-Chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)aniline is an organic compound that belongs to the class of benzoxazole derivatives Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)aniline typically involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone, followed by cyclization to form the benzoxazole ring. One common method involves the use of 2-aminophenol and 5,7-dimethyl-2-chlorobenzaldehyde under acidic conditions to form the intermediate Schiff base, which then undergoes cyclization to yield the desired benzoxazole derivative .
Industrial Production Methods
Industrial production of benzoxazole derivatives often employs catalytic systems to enhance yield and selectivity. Catalysts such as metal catalysts, nanocatalysts, and ionic liquid catalysts are used to facilitate the cyclization process. The reaction conditions typically involve refluxing the reactants in a suitable solvent, such as ethanol or water, for a specified period .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nitrating agents are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, such as halogens, alkyl groups, or nitro groups, onto the aromatic ring .
Scientific Research Applications
4-Chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)aniline has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug discovery, particularly for its antimicrobial, antifungal, and anticancer properties.
Materials Science: Benzoxazole derivatives are used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.
Mechanism of Action
The mechanism of action of 4-Chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)aniline involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may inhibit the activity of enzymes or receptors involved in disease processes. For example, it may bind to microbial enzymes, disrupting their function and leading to antimicrobial effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-(5-chloro-1,3-benzoxazol-2-yl)aniline: This compound has a similar structure but with a chlorine substituent instead of the dimethyl groups.
4-Chloro-3-(6-methyl-1,3-benzoxazol-2-yl)aniline: This compound features a methyl group at a different position on the benzoxazole ring.
Uniqueness
4-Chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)aniline is unique due to the presence of both chlorine and dimethyl substituents, which can influence its chemical reactivity and biological activity. The specific arrangement of these substituents can affect the compound’s ability to interact with molecular targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
4-chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O/c1-8-5-9(2)14-13(6-8)18-15(19-14)11-7-10(17)3-4-12(11)16/h3-7H,17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAIZTMUYTMNEOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(O2)C3=C(C=CC(=C3)N)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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